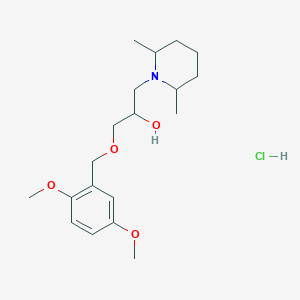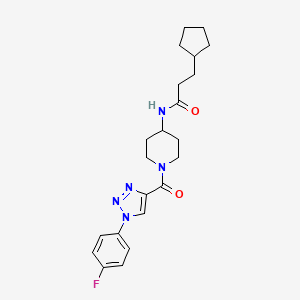
2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutanecarboxylic acid, which is a part of the compound , can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis
The molecular structure of “1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid” is represented by the InChI code: 1S/C11H10Cl2O2/c12-8-3-2-7 (6-9 (8)13)11 (10 (14)15)4-1-5-11/h2-3,6H,1,4-5H2, (H,14,15) .Chemical Reactions Analysis
Cyclobutanecarboxylic acid, a part of the compound , is an intermediate in organic synthesis. For example, it is a precursor to cyclobutylamine . The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .Physical And Chemical Properties Analysis
Cyclobutanecarboxylic acid is a colorless nonvolatile liquid. It has a molar mass of 100.117 g·mol −1, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .Applications De Recherche Scientifique
Reactive Crystals and Solid-State Photodimerization
A study by Nakanishi, Hirakawa, and Nakanishi (1979) explored the solid-state photodimerization of 3,4-dichlorocinnamic acid, which leads to the formation of a compound closely related to 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This process involves the irradiation of 3,4-dichlorocinnamic acid crystals dispersed in hydrocarbons, resulting in the creation of β-truxinic acid type dimer. This dimer incorporates hydrocarbons, affecting the reaction rate and crystallinity of the product. The study provides insights into the potential applications of such compounds in crystal engineering and photochemistry (Nakanishi et al., 1979).
Molecular Docking and Structural Studies
Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies of compounds closely related to 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This research focused on spectroscopic and structural investigations of dichlorophenyl amino derivatives, analyzing their stability, reactivity, and potential as nonlinear optical materials. The study highlights the potential of these compounds in the field of materials science and pharmacology (Vanasundari et al., 2018).
Structural Analysis and Conformation Studies
Reisner et al. (1983) conducted an in-depth study on the structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, which are structurally similar to 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This research offers insights into the crystallographic properties of such compounds, contributing to a better understanding of their chemical behavior and potential applications in crystallography and molecular design (Reisner et al., 1983).
Planarity and Crystal Structure Analysis
Shabir et al. (2020) explored the planarity of the cyclobutane ring in the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutanecarboxylate, which shares structural similarities with 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. The study involved synthesizing the compound and analyzing its molecular and crystal structures using X-ray analysis. This research contributes to the understanding of molecular geometry, bond interactions, and crystal packing, which are crucial for the development of new materials and pharmaceuticals (Shabir et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c12-9-4-1-6(5-10(9)13)7-2-3-8(7)11(14)15/h1,4-5,7-8H,2-3H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEDFIAXNJMHCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)

![1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412994.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)
![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)






![N-(1-cyano-1,2-dimethylpropyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2413008.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)
